molecular formula C17H19N3O5S B2760327 N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-[(furan-2-yl)methyl]ethanediamide CAS No. 899956-10-6

N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2760327
CAS No.: 899956-10-6
M. Wt: 377.42
InChI Key: KVTIASNVNJUFGK-UHFFFAOYSA-N
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Description

N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide is a chemical compound with diverse applications in scientific research. This compound is known for its unique properties and potential for breakthroughs in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide typically involves the reaction of 4-(1,1-dioxothiazinan-2-yl)aniline with furan-2-carboxaldehyde, followed by the addition of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for efficiency and cost-effectiveness, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide
  • N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-pyridylmethyl)oxamide

Uniqueness

N’-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c21-16(18-12-15-4-3-10-25-15)17(22)19-13-5-7-14(8-6-13)20-9-1-2-11-26(20,23)24/h3-8,10H,1-2,9,11-12H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTIASNVNJUFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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